3-((2-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride
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Overview
Description
3-((2-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2-fluorophenylsulfonyl group
Preparation Methods
The synthesis of 3-((2-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the 2-fluorophenylsulfonyl group. The synthetic routes can vary, but common methods include:
Chemical Reactions Analysis
3-((2-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Scientific Research Applications
3-((2-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of bioactive molecules with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of sulfonylated pyrrolidines and their interactions with biological targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-((2-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorine atom can also enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
3-((2-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride can be compared with other sulfonylated pyrrolidines and fluorinated compounds:
Similar Compounds: Examples include pyrrolidine-2,5-diones, pyrrolizines, and other fluorophenylsulfonyl derivatives.
Properties
Molecular Formula |
C10H13ClFNO2S |
---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
3-(2-fluorophenyl)sulfonylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12FNO2S.ClH/c11-9-3-1-2-4-10(9)15(13,14)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H |
InChI Key |
KIOCDGGDRSFSHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=CC=C2F.Cl |
Origin of Product |
United States |
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